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Rhodiaonic acid barium salt

Cat. No.: B13811277
M. Wt: 305.39 g/mol
InChI Key: CUQKYFXHLIXQIV-UHFFFAOYSA-L
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Description

Nomenclature and Structural Context of Rhodizonic Acid Barium Salt

Rhodizonic acid barium salt is the inorganic salt formed between the barium cation (Ba²⁺) and the rhodizonate anion (C₆O₆²⁻). The systematic name for the parent acid is 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone. rsc.orgwikipedia.org Consequently, the barium salt can be named barium 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetronate.

The structure of the rhodizonate anion within the barium salt is of significant interest. Spectroscopic studies, specifically infrared and Raman spectroscopy, on crystalline barium rhodizonate have provided crucial insights. rsc.orgrsc.org These analyses are consistent with a planar and symmetric resonance-stabilized structure for the C₆O₆²⁻ ion, which is considered to have D₆h symmetry. rsc.orgrsc.org This high degree of symmetry implies that the double bonds and negative charges are delocalized across the six-membered carbon-oxygen ring, contributing to its stability and its ability to form colored complexes with metal ions. wikipedia.org The interaction with the barium ion is primarily ionic, involving the electrostatic attraction between the divalent barium cation and the dianionic rhodizonate.

The formation of rhodizonic acid barium salt is often observed as a bright-red or red-brown precipitate in aqueous solutions. nih.govignited.in

Table 1: Chemical Identifiers for Rhodizonic Acid Barium Salt

Identifier Value
Chemical Name Rhodizonic acid barium salt
CAS Number 16833-52-6

| Molecular Formula | C₆BaO₆ |

Historical Perspectives in Rhodizonate Chemistry

The history of rhodizonic acid barium salt is intrinsically linked to the discovery of its parent acid. Rhodizonic acid was first identified in 1837 by the Austrian chemist Johann Heller from the products of heating potassium carbonate and charcoal. wikipedia.org The name "rhodizonic acid" is derived from the Greek word "rhodizein," meaning "to tinge red," a reference to the characteristic color of its salts. wikipedia.org

Early applications of rhodizonic acid and its salts were primarily in the realm of analytical chemistry. The ability of the rhodizonate anion to form distinctly colored precipitates with various metal ions made it a valuable qualitative analysis tool. The use of rhodizonate for the detection of barium was an early and important application. Feigl and Suter, in their work on the analytical uses of sodium rhodizonate, noted its reaction with barium salts to form a precipitate. loodtesten.nl This reaction formed the basis for spot tests to identify barium. loodtesten.nl Over time, these qualitative methods were refined, leading to their use in more complex analytical procedures. The stability of the barium rhodizonate precipitate in slightly acidic conditions was a key property exploited in these early analytical methods. loodtesten.nl

Contemporary Significance and Emerging Research Directions

The contemporary significance of rhodizonic acid barium salt continues to be centered on its utility in analytical chemistry, with notable applications in environmental analysis and forensic science.

One of the prominent modern applications is in the determination of sulfate (B86663) ions in various matrices, including biological fluids. This method is indirect and relies on the reaction between a known amount of barium ions and a rhodizonate salt. The intensely colored barium rhodizonate complex is formed, and its absorbance can be measured. When a sample containing sulfate ions is introduced, the sulfate precipitates with the barium ions to form insoluble barium sulfate. This causes a proportional decrease in the color intensity of the barium rhodizonate complex, which can be quantified to determine the sulfate concentration. researchgate.net An improved barium-rhodizonate method has been developed to enhance the sensitivity and stability of sulfate ion determination in biological fluids. researchgate.net

In the field of forensic science, rhodizonate salts are used for the detection of gunshot residue (GSR). While the sodium rhodizonate test for lead is more common, the reaction with barium, another component of some primer mixtures, is also of interest. The formation of a red-orange color in the presence of barium provides an indication of its presence on a suspect's hands or clothing. unil.ch Research in this area has explored different methods for the collection and visualization of barium rhodizonate to improve the reliability of GSR analysis. unil.ch

Furthermore, the fundamental coordination chemistry of rhodizonates continues to be an area of active research. While the focus has often been on other metal complexes, the properties of barium rhodizonate contribute to the broader understanding of the interactions of oxocarbon anions with metal ions. A patent has described the preparation of polymerized barium rhodizonate, suggesting potential applications in materials science.

Table 2: Spectroscopic Data for Crystalline Barium Rhodizonate

Spectroscopic Technique Key Findings Reference
Infrared (IR) Spectroscopy Consistent with a planar, symmetric D₆h structure for the C₆O₆²⁻ anion. rsc.orgrsc.org

| Raman Spectroscopy | Supports the planar, symmetric resonance-stabilized structure of the rhodizonate anion. | rsc.orgrsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6BaO6 B13811277 Rhodiaonic acid barium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6BaO6

Molecular Weight

305.39 g/mol

IUPAC Name

barium(2+);3,4,5,6-tetraoxocyclohexene-1,2-diolate

InChI

InChI=1S/C6H2O6.Ba/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H;/q;+2/p-2

InChI Key

CUQKYFXHLIXQIV-UHFFFAOYSA-L

Canonical SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Ba+2]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Studies of Rhodiaonic Acid Barium Salt

Conventional Synthesis Routes

Conventional methods for synthesizing rhodizonic acid barium salt are primarily solution-based, relying on the low solubility of the salt in specific media to drive its formation and isolation.

The most direct and widely cited method for preparing rhodizonic acid barium salt is through precipitation from an aqueous solution. This technique leverages the reaction between a soluble barium salt and a solution containing rhodizonate ions to form the insoluble bright-red barium rhodizonate salt. nih.govloodtesten.nl

The general reaction involves mixing an aqueous solution of a soluble barium salt, such as barium chloride, with a solution of a rhodizonate salt, typically sodium rhodizonate. loodtesten.nl The formation of the precipitate is rapid and results in a characteristic red-brown or bright-red solid. nih.govloodtesten.nlignited.in The reaction can be influenced by pH; for instance, the precipitation can occur in neutral or slightly acidic conditions. nih.govignited.in One specific method involves mixing a concentrated aqueous solution of barium chloride with a dilute aqueous solution of ferric chloride and a few drops of acetic or dilute hydrochloric acid, followed by the addition of an aqueous solution of hexahydroxybenzene, which leads to the precipitation of barium rhodizonate. nih.gov Another described process involves the addition of barium chloride to a filtrate solution to specifically precipitate barium rhodizonate. google.com

The simplicity of this method makes it suitable for both preparative chemistry and analytical applications, where the formation of the colored precipitate is used for the detection of barium or sulfate (B86663) ions. loodtesten.nl

Table 1: Summary of Precipitation Methods for Barium Rhodizonate

Precursors Reagents/Conditions Observation Reference(s)
Solution of a Barium Salt Sodium Rhodizonate Solution Brown-red precipitate loodtesten.nl
Hexahydroxybenzene Barium Chloride, Ferric Chloride, Acetic or Hydrochloric Acid Bright-red precipitate nih.gov
Process Filtrate Barium Chloride Precipitate of Barium Rhodizonate (R3) google.com

Metathesis Reactions

Metathesis, or double displacement, represents another foundational approach for the synthesis of rhodizonate salts. researchgate.netnih.gov In the context of rhodizonic acid barium salt, this would typically involve the reaction of a soluble rhodizonate salt (like sodium or potassium rhodizonate) with a soluble barium salt, where the cation and anion exchange partners.

The driving force for the reaction is the formation of the sparingly soluble barium rhodizonate, which precipitates from the solution, shifting the equilibrium towards the products. The general form of this reaction can be represented as:

M₂C₆O₆ (aq) + BaCl₂ (aq) → BaC₆O₆ (s) + 2 MCl (aq) (where M = Na⁺, K⁺)

Research into the metathesis reaction of rhodizonate complexes has been conducted, particularly to understand and optimize conditions for analytical methods. researchgate.netnih.gov Studies have systematically investigated the role of various solvents in the metathesis reaction to improve signal linearity and color stability for spectrophotometric analysis. researchgate.netnih.gov While the synthesis of rubidium, cesium, and strontium rhodizonates via metathesis is explicitly mentioned, this method is fundamentally applicable to the preparation of the barium salt as well. oup.com

Table 2: Key Aspects of Metathesis Reactions for Rhodizonates

Feature Description Significance Reference(s)
Reaction Type Double displacement (cation-anion exchange) A fundamental route for preparing insoluble salts.
Driving Force Precipitation of insoluble barium rhodizonate Shifts equilibrium to favor product formation. loodtesten.nl
Reactants Soluble rhodizonate salt (e.g., sodium rhodizonate) + Soluble barium salt (e.g., barium chloride) Readily available starting materials. loodtesten.nl

| Research Focus | Solvation effects on the metathesis reaction | Optimization for analytical applications and color stability. | researchgate.netnih.gov |

Novel Synthetic Approaches and Precursors

Beyond traditional precipitation, researchers are exploring novel synthetic strategies to gain greater control over the physical properties of materials like rhodizonic acid barium salt, such as crystallinity, particle size, and morphology.

Solid-state synthesis involves reactions between solid reactants at elevated temperatures, often without the use of solvents. While direct solid-state synthesis of rhodizonic acid barium salt from its constituent oxides or carbonates is not extensively documented in the provided literature, related solid-state transformations of precursors are known. For example, rhodizonic acid itself can be prepared by heating the disodium (B8443419) salt of tetrahydroxy-p-benzoquinone in an oven at 170-180 °C. nih.gov

Studies on the solid-state properties of rhodizonates have been performed. The investigation of the solid-state absorption spectra of various rhodizonate salts, including the barium salt, revealed that the spectrum of barium rhodizonate in the solid state is quite similar to its solution spectrum. oup.com This contrasts with alkali-metal rhodizonates, which show charge-transfer transitions between the anions in the solid state. oup.com This finding suggests that the electronic interactions within the crystal structure of barium rhodizonate are different from those in alkali rhodizonates. While not a synthetic method, this characterization is crucial for understanding the material's solid-phase behavior and potential applications.

Template-assisted synthesis is a versatile technique used to fabricate nanostructures with precise control over their dimensions, shape, and composition. numberanalytics.comnumberanalytics.com This method utilizes a scaffold or template to direct the growth of the desired material within a confined space. numberanalytics.com Templates can be "hard" (e.g., porous alumina) or "soft" (e.g., surfactants, polymers). rsc.org

Although the direct application of template-assisted synthesis for rhodizonic acid barium salt is not specifically detailed in the available research, the principles of this methodology offer a promising future direction. By using a template, it would be theoretically possible to control the nucleation and growth of barium rhodizonate crystals, leading to the formation of nanoparticles, nanowires, or other well-defined morphologies. Such control over the material's architecture could enhance its performance in various applications.

Table 3: Conceptual Framework for Template-Assisted Synthesis of Barium Rhodizonate

Step Description Potential Outcome
1. Template Selection Choose a suitable template (e.g., porous membrane, surfactant micelles). Determines the size and shape of the final product.
2. Precursor Infiltration Introduce solutions of a soluble barium salt and a rhodizonate salt into the template. Confines the reaction to the template's pores or domains.
3. In-situ Reaction Induce precipitation of barium rhodizonate within the template structure. Formation of nanostructured barium rhodizonate.

| 4. Template Removal | Selectively remove the template material (e.g., by dissolving or calcining). | Freestanding, morphologically controlled barium rhodizonate particles. |

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ksu.edu.sa Applying these principles to the synthesis of rhodizonic acid barium salt involves evaluating the environmental impact of the reactants, solvents, and energy used in conventional methods.

The conventional precipitation routes often utilize reagents like hydrochloric acid and start from precursors synthesized using strong oxidants like nitric acid. nih.govwikipedia.org A green chemistry approach would seek to replace these hazardous materials with more benign alternatives, improve atom economy, and reduce energy consumption.

Table 4: Application of Green Chemistry Principles to Barium Rhodizonate Synthesis

Green Chemistry Principle Conventional Method Aspect Potential Green Improvement
Prevent Waste Use of excess reagents to drive precipitation. Optimize stoichiometry to minimize unreacted starting materials.
Safer Solvents & Auxiliaries Use of organic solvents for washing or purification. Prioritize water as the solvent; use of safer, biodegradable washing agents.
Design for Energy Efficiency Heating steps in precursor synthesis or product drying. nih.gov Develop room-temperature synthesis routes; explore microwave-assisted synthesis to reduce reaction times and energy input.
Use of Renewable Feedstocks Precursors derived from petrochemicals (e.g., glyoxal). csusb.edu Investigate biosynthetic routes to precursors like inositol.
Reduce Derivatives Multi-step synthesis for precursors involving protection/deprotection. Develop a more direct, one-pot synthesis from readily available starting materials.

| Safer Chemistry for Accident Prevention | Use of strong acids (HCl, HNO₃). nih.gov | Replace with solid acid catalysts or develop acid-free synthetic pathways. |


Reaction Mechanism Elucidation

The formation of rhodizonic acid barium salt (BaC₆O₆) is principally an aqueous precipitation reaction occurring upon the combination of a soluble barium salt (e.g., barium chloride, BaCl₂) with a soluble rhodizonate salt (e.g., sodium rhodizonate, Na₂C₆O₆). The reaction involves the metathesis of ions in solution, leading to the formation of the sparingly soluble, colored barium rhodizonate precipitate.

The fundamental reaction can be represented as: Ba²⁺(aq) + C₆O₆²⁻(aq) → BaC₆O₆(s)

The rhodizonate dianion (C₆O₆²⁻) acts as a ligand, with its oxygen atoms coordinating to the barium ion . While the salt is often represented by the simple formula BaC₆O₆, some studies have noted the precipitation of basic salts, such as a basic lead rhodizonate, suggesting that the precise stoichiometry can be more complex depending on the conditions loodtesten.nl. The red-brown color of the barium rhodizonate precipitate is reportedly independent of pH, which contrasts with lead rhodizonate, whose color varies from blue-violet at neutral pH to scarlet at a pH of 2.8 researchgate.netunil.ch.

Formal kinetic studies detailing the reaction order, rate constants, and activation energy for the precipitation of rhodizonic acid barium salt are not extensively documented in publicly available literature. However, the kinetics of the reaction can be inferred from its widespread application in rapid analytical chemistry, particularly in spot tests and titrations loodtesten.nl. The formation of the colored precipitate is visually instantaneous, which is characteristic of ionic precipitation reactions for highly insoluble salts.

The rate of formation and the stability of the resulting colored product are known to be influenced by several factors, primarily investigated in the context of optimizing analytical methods for sulfate determination. In these methods, the disappearance of the barium rhodizonate color upon addition of sulfate is monitored researchgate.netscielo.br. Factors influencing the formation and stability of the barium rhodizonate complex include:

Solvent Matrix: The composition of the solvent significantly affects the solubility and stability of the complex. Systematic investigations have shown that modifying the solvent matrix, for instance by increasing the water content from 20% to 45% in certain analytical systems, can enhance color stability, with the color being stable for 45 to 135 minutes researchgate.netnih.gov.

Reactant Ratio: The molar ratio of rhodizonate to barium ions is critical. A slight excess of rhodizonate over barium has been found to be crucial for the intensity of the color formed in analytical assays researchgate.net.

pH: While the color of the precipitate itself is pH-independent, the availability of the C₆O₆²⁻ dianion is pH-dependent. The parent rhodizonic acid is a weak acid, and at highly acidic pH values (e.g., below 2.8), the rhodizonate dianion concentration is reduced, which can hinder or prevent precipitation researchgate.net.

Table 1: Factors Influencing the Rate and Stability of Barium Rhodizonate Formation in Analytical Applications

Factor Observation Implication for Formation Kinetics Source(s)
Solvent Optimal solvent formulae and controlled water content (up to 45%) enhance color stability. The reaction medium influences ion solvation and precipitate stability, affecting the net rate of stable particle formation. researchgate.netnih.gov
Reactant Ratio A slight excess of rhodizonate to barium is critical for colorimetric assays. The reaction rate and product yield are sensitive to the stoichiometry of the reactants in solution. researchgate.net

| pH | The red-brown color of the Ba²⁺ complex is independent of pH, unlike the Pb²⁺ complex. | The precipitation reaction itself is robust across a range of pH values, provided the rhodizonate dianion is available. | researchgate.netunil.ch |

A key insight into its relative thermodynamic stability comes from its use as an indicator in the titration of sulfate ions with barium chloride loodtesten.nl. The basis of this analytical method is a displacement reaction: BaC₆O₆(s, red-brown) + SO₄²⁻(aq) → BaSO₄(s, white) + C₆O₆²⁻(aq, yellow)

The reaction proceeds to the right because the formation of barium sulfate (barite) is thermodynamically far more favorable than the formation of barium rhodizonate. Barium sulfate is exceptionally insoluble, with a standard Gibbs free energy of formation (ΔGf°) of -1362.2 kJ/mol, compared to the ions in their standard states wikipedia.org. The large negative ΔG of the BaSO₄ precipitation drives the dissolution of the less stable barium rhodizonate salt.

Table 2: Standard Gibbs Free Energy of Formation (ΔGf°) for Species in the Barium-Sulfate-Rhodizonate System

Compound/Ion Chemical Formula State ΔGf° (kJ/mol) at 298.15 K Source(s)
Barium Ion Ba²⁺ (aq) -557.60 osti.gov
Sulfate Ion SO₄²⁻ (aq) -744.5 osti.gov
Barium Sulfate BaSO₄ (s) -1362.2 wikipedia.org

The highly negative ΔGf° for BaSO₄ illustrates why it readily precipitates at the expense of barium rhodizonate.

Control of Crystal Growth and Morphology

The controlled synthesis of rhodizonic acid barium salt with specific crystal sizes and shapes is not a widely studied field. However, observations from various preparative and analytical methods provide insight into the factors that can influence its morphology.

The precipitate is generally described as a red-brown solid . One patent describes a method that distinguishes between the precipitation of "low-molecular polymerized barium salt compounds" and "high-molecular polymerized barium rhodizonate" google.com. This suggests that the morphology and properties of the resulting solid are dependent on the polymeric state of the rhodizonic acid precursor in solution. By controlling the reaction conditions to favor different polymeric forms, it is possible to influence the nature of the precipitated salt google.com.

While specific protocols for controlling barium rhodizonate morphology are scarce, the principles governing the crystallization of other sparingly soluble barium salts, such as barium sulfate (BaSO₄), are well-established and offer a valuable framework. Studies on BaSO₄ have shown that crystal morphology can be systematically controlled by several parameters:

Temperature: Temperature affects ion mobility and diffusion rates, which can alter crystal shapes. For BaSO₄, higher temperatures have been shown to favor the formation of euhedral (well-defined, square-shaped) crystals mdpi.com.

Saturation Index (SI): The degree of supersaturation is a dominant factor. High supersaturation often leads to rapid nucleation and the formation of dendritic or irregular crystals, whereas lower supersaturation allows for slower, more ordered crystal growth mdpi.com.

Presence of Additives: Both inorganic ions (e.g., Sr²⁺, Ca²⁺) and organic molecules can act as "crystal poisons" or habit modifiers by selectively adsorbing to certain crystal faces, thereby inhibiting or promoting growth in specific directions mdpi.comresearchgate.net. For instance, in the related precipitation of lead rhodizonate, a "developer" such as tartaric acid is used to facilitate the crystallization from an initially amorphous morphology google.com.

It is plausible that similar factors could be used to control the crystal growth and morphology of rhodizonic acid barium salt.

Table 3: Potential Factors for Controlling Barium Rhodizonate Crystal Morphology (Inferred from Analogous Systems)

Parameter Principle of Control Expected Effect on BaC₆O₆ Morphology Source(s)
Polymerization of Anion Fractionally precipitating low- vs. high-molecular-weight rhodizonate polymers. Leads to different barium rhodizonate precipitates with distinct properties. google.com
Temperature Affects kinetics of ion diffusion and crystal growth rate. Could transition between different habits (e.g., amorphous to crystalline, changes in shape). mdpi.com
Saturation Level Controls the balance between nucleation rate and crystal growth rate. High saturation may lead to fine or amorphous precipitates; low saturation may yield larger, more defined crystals. mdpi.com

| Presence of Organic Additives | Selective adsorption onto specific crystal faces modifies growth habits. | Could be used to stabilize specific morphologies or control crystal size, similar to the use of tartaric acid for lead rhodizonate. | google.com |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Diffraction Analysis of Crystalline Phases

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single-Crystal X-ray Diffraction Studies

A definitive single-crystal X-ray diffraction study for rhodizonic acid barium salt does not appear to be readily available in the surveyed scientific literature. Such a study would provide precise atomic coordinates, bond lengths, and angles, offering unequivocal insights into the geometry of the rhodizonate dianion and the coordination environment of the barium cation in the solid state. The absence of this data highlights an area for future research to fully elucidate the three-dimensional crystalline architecture of this salt.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and obtaining information about the unit cell parameters. While a detailed, indexed powder diffraction pattern for rhodizonic acid barium salt is not prominently reported, the technique is fundamental in confirming the crystalline nature of the material and in phase identification. For related metal rhodizonate complexes, PXRD has been used to show similar arrangements between different metal salts, suggesting that a systematic study of barium rhodizonate could yield valuable structural information. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are particularly sensitive to the symmetry of the molecule and the nature of its chemical bonds.

Assignment of Characteristic Absorption Bands

The vibrational spectra of barium rhodizonate exhibit several characteristic absorption bands that can be assigned to specific vibrational modes of the C₆O₆²⁻ ion.

Vibrational Mode Infrared (IR) Frequency (cm⁻¹) rsc.org Raman Frequency (cm⁻¹) rsc.org
C=O stretching1475 (very strong, broad)1551 (medium)
C-C stretching1071 (medium)1305 (weak), 1278 (very weak)
In-plane ring deformation-578 (strong)
Out-of-plane ring deformation-450 (strong)
C-C-C deformation275 (strong)380 (very strong)
Lattice mode152 (very strong)280 (weak, possible)

Note: The assignments are based on the analysis presented in the cited literature and the expected vibrational modes for a D₆h structure.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the anhydrous crystalline form of barium rhodizonate, the primary intermolecular interactions are ionic forces between the barium cations (Ba²⁺) and the rhodizonate anions (C₆O₆²⁻). The vibrational spectra are consistent with a structure where the rhodizonate ion is not significantly distorted by its crystalline environment, further supporting the model of a highly symmetric, resonance-stabilized anion. scispace.comrsc.org The absence of significant band splitting in many of the vibrational modes suggests a relatively uniform environment around the rhodizonate ions within the crystal lattice. The low-frequency bands observed in both the IR and Raman spectra, such as the 152 cm⁻¹ band in the IR, are likely associated with lattice vibrations involving the motion of the barium cations relative to the rhodizonate anions. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State NMR for Barium Environment)

While specific solid-state Nuclear Magnetic Resonance (NMR) studies on rhodizonic acid barium salt are not found in the reviewed literature, the technique holds significant potential for probing the local environment of both the carbon and barium nuclei within the solid state.

Solid-state ¹³C NMR spectroscopy could provide valuable information on the electronic structure of the rhodizonate dianion. For a highly symmetric D₆h structure, a single ¹³C resonance would be expected, as all carbon atoms are chemically equivalent. Any splitting or broadening of this peak could indicate a reduction in symmetry in the solid state, possibly due to crystal packing effects or interactions with the barium cations.

Furthermore, solid-state NMR of the barium nucleus, specifically ¹³⁷Ba NMR, could offer direct insight into the local environment of the barium cation. scispace.comnih.gov Barium-137 is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to the symmetry of the electric field gradient at the nucleus. nih.gov The quadrupolar coupling constant (C₋) and asymmetry parameter (η), which can be extracted from the NMR lineshape, provide detailed information about the coordination geometry and bonding interactions of the barium ion. nih.gov Although technically challenging due to the broad signals from quadrupolar nuclei, modern solid-state NMR techniques, particularly at high magnetic fields, have proven effective in characterizing barium-containing materials. scispace.comnih.gov A ¹³⁷Ba solid-state NMR study of barium rhodizonate would be a valuable addition to the structural characterization of this compound, complementing the insights gained from vibrational spectroscopy.

Electron Microscopy for Nanoscale Morphology and Crystallinity

Electron microscopy is a powerful technique for visualizing the morphology and crystal structure of materials at the nanoscale. However, specific studies applying these methods to rhodizonic acid barium salt are not present in the available scientific literature.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It is instrumental in determining the surface topography, composition, and morphology of a specimen. In the context of rhodizonic acid barium salt, SEM analysis would be expected to reveal the size, shape, and surface features of its crystalline or precipitated forms. For instance, it is known that rhodizonic acid forms colored precipitates with various metal ions, including a red-brown precipitate with barium. researchgate.net An SEM investigation would provide detailed insights into the micromorphology of these precipitates. However, no specific SEM studies or corresponding data tables for rhodizonic acid barium salt were found.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is employed to observe the internal structure of a material. By passing a beam of electrons through an ultrathin specimen, TEM can provide information on crystal structure, defects, and the arrangement of atoms. For rhodizonic acid barium salt, TEM analysis could elucidate its crystallinity, lattice parameters, and any nanoscale structural features. While the formation of precipitates of metal rhodizonates is documented researchgate.net, detailed crystallographic analysis using TEM has not been reported for the barium salt.

Thermal Analysis (Thermogravimetric Analysis for Decomposition Pathways)

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique is crucial for determining the thermal stability and decomposition pathways of compounds. A TGA study of rhodizonic acid barium salt would involve heating the sample in a controlled atmosphere and recording the weight loss at different temperatures. These weight loss steps would correspond to the release of volatile components, such as water of hydration or gaseous decomposition products.

While the thermal stability of some rhodizonate salts, such as sodium rhodizonate, has been briefly mentioned in safety data sheets, indicating decomposition upon heating flinnsci.comlps.org, no specific thermogravimetric data or decomposition pathways for rhodizonic acid barium salt have been published. General knowledge of the thermal decomposition of alkaline earth metal compounds suggests that the stability increases down the group docbrown.info; however, without experimental data for barium rhodizonate, its specific decomposition behavior remains uncharacterized.

Coordination Chemistry and Supramolecular Architecture

Barium Ion Coordination Environment in Rhodizonate Complexes

The coordination environment around the barium ion in its complexes is dictated by its large ionic radius (approx. 135 pm), its +2 charge, and its nature as a "hard" Lewis acid. This leads to a preference for coordination with "hard" Lewis bases, such as the oxygen atoms of the rhodizonate dianion. Unlike transition metals, barium complexes are characterized by predominantly electrostatic (ionic) interactions and exhibit flexible and often high coordination numbers.

Given that the rhodizonate dianion is a planar, cyclic ligand with six potential oxygen donor atoms, it is highly probable that the barium ion in barium rhodizonate achieves a high coordination number. The coordination sphere would likely be completed by oxygen atoms from adjacent rhodizonate anions or, in the case of hydrated salts, water molecules, leading to the formation of a coordination polymer. The resulting coordination polyhedron would likely be a distorted version of a high-symmetry shape, such as a tricapped trigonal prism (CN=9) or a bicapped square antiprism (CN=10).

Ligand Field Theory and Electron Configuration Effects

Ligand Field Theory (LFT), a cornerstone for understanding the electronic structure and properties of transition metal complexes, is not directly applicable to barium rhodizonate in its classical sense. LFT primarily describes the effects of ligand coordination on the energies of the metal's d-orbitals. The barium(II) ion has a noble gas electron configuration ([Xe]), meaning its d-orbitals are empty (d⁰). Consequently, there are no d-electrons to be stabilized or destabilized, and concepts like ligand field stabilization energy (LFSE) are irrelevant.

The bonding is more accurately described through a combination of an ionic model and molecular orbital (MO) theory. The primary interaction is electrostatic attraction between the Ba²⁺ cation and the C₆O₆²⁻ anion. From an MO perspective, the interaction involves the vacant, high-energy orbitals of the barium ion (6s, 6p, and potentially 5d) and the filled, lower-energy frontier orbitals of the rhodizonate ligand. The rhodizonate anion is a π-conjugated system, and its highest occupied molecular orbitals (HOMOs) are delocalized over the ring and are rich in electron density from the oxygen atoms. The bonding interaction consists of the donation of electron density from the ligand's π-system and oxygen lone pairs into the vacant orbitals of the Ba²⁺ ion, forming sigma-type bonds. The lack of d-electrons means that π-backbonding, a common feature in transition metal complexes, does not occur. The geometry of the complex is therefore not dictated by directional covalent interactions to the same extent as in transition metal compounds but is rather governed by the electrostatic desire to maximize coordination and minimize steric repulsion between ligands.

Metal-Ligand Bonding Characterization

Vibrational spectroscopy, specifically infrared (IR) and Raman spectroscopy, provides a powerful tool for probing the nature of the metal-ligand bond and the symmetry of the ligand within the crystalline salt. The rhodizonate dianion, if it possesses a perfect hexagonal planar geometry, belongs to the D₆h point group. According to the selection rules for this high-symmetry group, vibrations that are Raman active are IR inactive, and vice versa (rule of mutual exclusion).

A key study on the vibrational spectra of crystalline barium rhodizonate confirms that the rhodizonate ion maintains a planar, symmetric, resonance-stabilized structure consistent with D₆h symmetry. rsc.orgrsc.org The observation of distinct bands in the IR and Raman spectra supports the presence of a center of symmetry in the anion, as expected for this point group. The table below lists the observed vibrational frequencies, which are crucial for characterizing the bonding within the compound.

Vibrational Frequency (cm⁻¹)Spectroscopy MethodInferred Vibrational Mode
1551RamanC=C stretching
1475IRC=O stretching
1305IRC-C/C-O stretching
1278IRC-C/C-O stretching
1071IRRing breathing/deformation
548RamanRing deformation
450RamanC-C-O bending
380IROut-of-plane ring deformation
275IR-
152IRLattice modes (incl. Ba-O vibrations)

Data sourced from published spectra and spectroscopic problem sets referencing the original work by R.T. Bailey. rsc.orgaskfilo.comchegg.comchegg.com

The strong bands in the 1475-1551 cm⁻¹ region are characteristic of the delocalized C=C and C=O stretching modes of the aromatic oxocarbon ring. The positions of these bands are sensitive to the coordination environment. The presence of low-frequency bands (e.g., 152 cm⁻¹) in the far-IR region is indicative of lattice vibrations, which involve the motion of the Ba²⁺ cation against the rhodizonate anion sublattice. These Ba-O vibrational modes are a direct probe of the metal-ligand bond strength.

Self-Assembly Processes and Directed Crystallization

The formation of crystalline barium rhodizonate from solution is a self-assembly process governed by thermodynamics and kinetics, where the solvent plays a crucial directive role. The process involves the nucleation and growth of crystals, driven by the establishment of coordination bonds and the packing of ions into a stable lattice.

Influence of Solvent Systems on Assembly

The choice of solvent is critical in the crystallization of ionic salts like barium rhodizonate, as it influences solubility, ion-pairing, and the solvation of the assembling species. A systematic investigation into the solvation of rhodizonate complexes in 46 different solvents revealed significant solvent structure-activity relationships. nih.gov The stability of the rhodizonate anion and the color of its complexes are highly dependent on solvent properties such as polarity, proticity (hydrogen-bond donating ability), and the solvent's Lewis basicity. nih.govkit.edunih.gov

For example:

Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with the oxygen atoms of the rhodizonate anion. While this can stabilize the anion in solution, excessive solvation can hinder the close approach of Ba²⁺ ions and slow down or inhibit crystallization. Water content, in particular, can be a crucial factor. nih.gov

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants that can dissolve the salt, but they lack the ability to donate hydrogen bonds. They interact with the Ba²⁺ cation through their Lewis basic sites (e.g., the oxygen in DMSO). The nature of this cation solvation can significantly impact the kinetics of nucleation and the final crystal morphology.

Mixed Solvent Systems: Using mixtures, such as water/ethanol, can fine-tune the solubility and solvation properties to promote controlled crystallization. By reducing the dielectric constant with a less polar co-solvent, the solubility of the ionic salt is often decreased, which can be used to induce precipitation and crystallization.

The table below summarizes the expected influence of different solvent classes on the self-assembly of barium rhodizonate.

Solvent ClassKey PropertiesExpected Influence on Self-Assembly
Polar ProticHigh dielectric constant, H-bond donorStrong anion solvation, may hinder nucleation but can be incorporated into hydrated crystal structures.
Polar AproticHigh dielectric constant, H-bond acceptorStrong cation solvation, can influence crystal growth rates and morphology.
NonpolarLow dielectric constantLow solubility, typically used as anti-solvents to induce precipitation.

Role of Counter-Ions in Supramolecular Structures

In the context of the simple salt BaC₆O₆, the rhodizonate dianion itself acts as the counter-ion to the Ba²⁺ cation. Its shape, charge distribution, and coordination capabilities are the primary determinants of the resulting supramolecular architecture. The planar, symmetric nature of the rhodizonate ion and its ability to act as a multidentate ligand, bridging multiple barium centers, favors the formation of extended 1D, 2D, or 3D coordination polymer networks.

If other anions (let's call them X⁻) were present during the crystallization, for instance from the starting barium salt (e.g., BaCl₂, Ba(NO₃)₂), they could play a significant role in the final structure. The influence of these "external" counter-ions is a key concept in crystal engineering. rsc.org

Coordinating Anions (e.g., NO₃⁻, CH₃COO⁻): Small, coordinating anions could compete with the rhodizonate ligand for sites in the barium ion's primary coordination sphere. This could lead to the formation of heteroleptic complexes and alter the dimensionality of the resulting network.

Advanced Applications and Functional Materials Development

Electrochemical Applications in Energy Storage Devices

The core of the rhodizonate anion's utility in energy storage lies in the reversible redox reactions of its six carbonyl groups. This functionality allows for the theoretical storage of multiple electrons per formula unit, leading to high specific capacities. While research has more extensively focused on the sodium and potassium salts of rhodizonic acid, the principles and findings provide a strong foundation for understanding the potential of rhodizonic acid barium salt as an electrode material in next-generation battery systems.

Rhodizonate salts are primarily investigated as cathode materials in alkali-ion batteries (e.g., sodium-ion batteries). The electrochemical process involves the uptake and release of charge-carrier ions (like Na⁺) from the electrolyte, which are compensated by the reduction and oxidation of the carbonyl groups in the rhodizonate structure.

Disodium (B8443419) rhodizonate (Na₂C₆O₆), a close analogue of the barium salt, has been shown to function as a high-capacity cathode material. elsevierpure.comsci-hub.se It can theoretically accommodate up to four sodium ions, delivering a high specific capacity. researchgate.netosti.gov The operating voltage and capacity are dictated by the number of ions inserted and the stability of the resulting structure. The larger divalent Ba²⁺ ion in barium rhodizonate would likely alter the crystal structure and electrochemical properties. It could potentially offer a more stable framework due to stronger ionic coordination, though this might also impede ion diffusion kinetics.

While less common, the potential use of rhodizonate-based materials as anodes has also been considered. For anode applications, the material must operate at a low potential versus the charge carrier (e.g., Li/Li⁺ or Na/Na⁺). The redox potential of rhodizonates is generally higher, making them more suitable for cathodes.

Table 1: Illustrative Electrochemical Performance of Analogous Rhodizonate Salt Cathodes Data presented is based on research on disodium rhodizonate and serves as a proxy for the potential performance of rhodizonate-based materials.

ParameterValue (for Disodium Rhodizonate)Reference
Theoretical Specific Capacity501 mAh/g (for 4 Na⁺ transfer) sci-hub.se
Achieved Reversible Capacity~190 - 270 mAh/g elsevierpure.comresearchgate.net
Average Voltage~1.8 - 2.2 V vs. Na⁺/Na sci-hub.se
Cycle Life>90% retention after 100 cycles researchgate.net

The performance of an electrode material, particularly at high charge-discharge rates, is governed by its charge transfer kinetics and ion diffusion rates. For rhodizonic acid barium salt, two key processes are critical:

Electron Transfer: The transfer of electrons from the current collector to the active material's redox sites (the carbonyl groups). Organic materials like rhodizonates often have low intrinsic electronic conductivity. To overcome this, they are typically composited with conductive carbons (e.g., carbon black, graphene) to ensure efficient electron pathways. researchgate.net The interface between the rhodizonate salt particle and the carbon additive is crucial for rapid charge transfer. uibk.ac.at

Ion Diffusion: The movement of ions (e.g., Ba²⁺ within the solid and charge-carrying ions from the electrolyte) through the crystal lattice of the active material. The diffusion of the relatively large Ba²⁺ ion and the charge-carrying cations from the electrolyte within the solid electrode material is a critical rate-limiting step. nih.gov The open-framework structures found in some coordination polymers can facilitate faster ion movement. researchgate.net The specific crystal structure of rhodizonic acid barium salt would heavily influence the pathways and activation energy for ion diffusion.

Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) at various scan rates are common techniques used to study these kinetic parameters, allowing for the quantification of charge transfer resistance and diffusion coefficients. uibk.ac.atmit.edu

Two major challenges for organic electrode materials like rhodizonate salts are their limited cycle life, often due to dissolution in common battery electrolytes, and their rate capability, which is tied to the kinetics discussed above. researchgate.net

Cycle Stability: The dissolution of the active material into the liquid electrolyte during cycling leads to a continuous loss of capacity. Strategies to enhance stability include:

Molecular Design: Creating coordination polymers or metal-organic frameworks (MOFs) where the rhodizonate anions are strongly bound to the barium cations in a stable, extended network. This reduces the solubility of the individual molecules.

Electrolyte Optimization: Using electrolytes in which the rhodizonate salt has minimal solubility.

Protective Coatings: Applying thin, ion-permeable but chemically inert coatings on the electrode particles.

Rate Capability: Improving how quickly the battery can be charged and discharged involves enhancing both electronic and ionic conductivity. This is typically achieved by:

Nanosizing: Reducing the particle size of the rhodizonic acid barium salt to shorten the diffusion pathways for both ions and electrons. researchgate.net

Conductive Composites: Ensuring intimate contact between the active material and a highly conductive carbon matrix.

Structural Engineering: Synthesizing crystalline forms of barium rhodizonate with open channels that allow for faster ion transport.

By addressing these factors, materials based on rhodizonic acid barium salt could be developed into stable, high-performance electrodes for future energy storage systems. researchgate.net

Adsorption and Separation Technologies

The ability of rhodizonic acid barium salt to form porous coordination polymers or metal-organic frameworks (MOFs) makes it a candidate for applications in adsorption and separation. The structure would contain Lewis acidic sites (the Ba²⁺ ions) and Lewis basic sites (the oxygen atoms of the rhodizonate ligand), which can selectively interact with different molecules.

The separation of carbon dioxide (CO₂) from gas mixtures like flue gas (CO₂/N₂) or natural gas (CO₂/CH₄) is a critical industrial process. Porous materials like MOFs are promising adsorbents for this purpose. rsc.org A hypothetical MOF constructed from barium rhodizonate linkers would exhibit CO₂ selectivity based on several mechanisms:

Stronger Interaction with CO₂: CO₂ has a significant quadrupole moment, allowing it to interact strongly with the charged metal centers (Lewis acidic Ba²⁺ sites) and polar functional groups within the framework. nih.gov

Pore Size Sieving: The framework can be designed with specific pore sizes that allow smaller molecules like CO₂ to enter while excluding larger ones like CH₄ or N₂.

Research on other barium-based MOFs has demonstrated selective CO₂ adsorption. For instance, a barium-organic framework (BaTATB) showed high heat of adsorption for CO₂, indicating strong interactions, and was effective in capturing CO₂. nih.gov This highlights the potential role of the barium metal center in creating CO₂-philic sites. The selectivity of a material is often evaluated by comparing the uptake of different gases under identical conditions.

Table 2: Representative Gas Adsorption Data for MOFs in CO₂ Separation This table presents typical data for MOFs designed for CO₂ separation to illustrate the performance metrics relevant to a potential barium rhodizonate-based material.

Gas MixtureAdsorbent TypeCO₂ Uptake (mmol/g) at ~1 bar, 298 KSelectivity (CO₂/Other Gas)Reference Principle
CO₂/N₂Functionalized MOFs2.0 - 4.530 - 70 nih.govelsevierpure.com
CO₂/CH₄Zeolites / MOFs1.5 - 5.05 - 25 researchgate.netipb.pt

The structure of rhodizonic acid barium salt also suggests potential for applications in liquid-phase separations.

Ion Exchange: The barium ions (Ba²⁺) within the crystal lattice could potentially be exchanged with other cations from a liquid solution, particularly heavy metal ions. This process is driven by the relative affinity of the rhodizonate framework for different cations and the concentration gradients. The efficiency of such an ion-exchange process would depend on the stability of the framework in the liquid medium (e.g., water) and the accessibility of the barium sites to the ions in solution. Resins with shorter diffusion paths have been shown to be more efficient at removing bulky cations like barium, a principle that could be inverted for a barium-releasing ion exchanger. purolite.com

Phase Separation: In multiphase liquid systems, materials with tailored surface chemistry can act as selective adsorbents or phase-separation agents. While direct research on rhodizonic acid barium salt for liquid-liquid phase separation (LLPS) is not available, the principles of interfacial chemistry would apply. nih.govmdpi.comfrontiersin.org The surface of a barium rhodizonate material could be functionalized to be either hydrophilic or hydrophobic, allowing it to preferentially interact with one liquid phase over another, potentially aiding in the separation of emulsions or the removal of dissolved contaminants.

Mechanism of Adsorbate-Adsorbent Interactions

The interaction between rhodiaonic acid barium salt and target adsorbates is predicted to be a multifaceted process, governed by a combination of electrostatic interactions, coordination chemistry, and surface complexation. The rhodizonate anion, with its multiple oxygen donor atoms, can act as a chelating agent for heavy metal ions. The barium cation, in turn, can participate in ion-exchange processes.

Key Interaction Mechanisms:

Chelation and Coordination: The carbonyl and hydroxyl groups of the rhodizonate anion can form stable coordination complexes with various metal ions.

Ion Exchange: The barium ions within the salt's lattice structure may be exchanged with other cations present in a solution, facilitating their removal.

Surface Precipitation: In some cases, the interaction with specific anions, such as sulfate (B86663), can lead to the precipitation of highly insoluble barium sulfate on the adsorbent's surface.

Development in Organic Electronic Materials

The development of novel organic materials is crucial for the advancement of next-generation electronic devices. The unique electronic structure of rhodizonate salts, characterized by their planar and electron-deficient core, makes them intriguing candidates for use in organic electronics.

Charge Injection Layer Functionality in Organic Field-Effect Transistors (OFETs)

In Organic Field-Effect Transistors (OFETs), efficient charge injection from the electrodes to the organic semiconductor is paramount for optimal device performance. This compound has been theoretically proposed as a potential material for charge injection layers. Its function would be to reduce the energy barrier between the metallic electrode and the organic semiconductor, thereby facilitating the flow of charge carriers.

Interfacial Energetics and Work Function Tuning

The ability to tune the work function of electrodes is a critical aspect of optimizing the performance of organic electronic devices. The deposition of a thin layer of this compound on an electrode surface could modify its work function. This modification arises from the formation of an interfacial dipole, which alters the vacuum level and, consequently, the energy alignment at the electrode-organic interface. The magnitude and direction of this work function shift would depend on the initial work function of the electrode and the specific orientation of the rhodizonate salt molecules at the interface.

Catalysis and Photocatalysis

The catalytic and photocatalytic potential of this compound remains a largely unexplored but promising area of research. The electronic properties of the rhodizonate moiety suggest that it could participate in redox reactions, a fundamental aspect of many catalytic processes.

Heterogeneous Catalytic Activity

As a heterogeneous catalyst, this compound would offer the advantage of being in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This allows for easy separation of the catalyst from the reaction products. The potential catalytic activity would likely stem from the ability of the rhodizonate anion to coordinate with reactant molecules, thereby activating them for subsequent chemical transformations.

Photoinduced Charge Separation and Reactivity

Upon absorption of light, molecules can be excited to higher energy states, leading to charge separation and enhanced reactivity. In the context of photocatalysis, this compound could potentially act as a photosensitizer. If the rhodizonate moiety can absorb light in the visible or UV spectrum, it could lead to the generation of electron-hole pairs. These charge carriers could then migrate to the surface of the material and participate in redox reactions with adsorbed species, driving various chemical transformations. The efficiency of such a process would be highly dependent on the lifetime of the charge-separated state and the kinetics of the subsequent electron transfer reactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and bonding characteristics of rhodizonic acid barium salt.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and materials. While specific DFT studies on the crystal structure of rhodizonic acid barium salt are not extensively available in the public domain, the principles of DFT can be applied to understand its properties based on studies of the rhodizonate anion and related metal complexes.

The bonding in rhodizonic acid barium salt is primarily ionic, involving the electrostatic attraction between the Ba²⁺ cation and the rhodizonate anion (C₆O₆²⁻). DFT calculations performed on the isolated rhodizonate anion reveal a planar structure with D₆h symmetry, where the negative charge is delocalized over the entire molecule. This delocalization contributes to the stability of the anion.

A hypothetical DFT calculation on a unit cell of crystalline rhodizonic acid barium salt would typically involve geometry optimization to determine the most stable atomic arrangement, followed by the calculation of electronic properties such as the density of states and band structure. These calculations would provide insights into the nature of the chemical bonding and the electronic conductivity of the material.

Table 1: Calculated Properties of the Rhodizonate Anion using DFT

Property Calculated Value Method/Basis Set Reference
Symmetry D₆h (planar) Varies General computational chemistry literature
C-C Bond Length ~1.47 Å DFT/B3LYP Hypothetical based on similar structures
C-O Bond Length ~1.26 Å DFT/B3LYP Hypothetical based on similar structures
Mulliken Charge on Oxygen -0.6 to -0.8 e DFT/B3LYP Hypothetical based on similar structures

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For rhodizonic acid barium salt, the prediction of its vibrational (infrared and Raman) and electronic (UV-Vis) spectra is of particular interest.

The vibrational frequencies of the rhodizonate anion and its barium salt can be calculated using DFT. The calculated frequencies and their corresponding intensities can be used to assign the peaks in experimental IR and Raman spectra. For the free rhodizonate anion, characteristic vibrational modes include C=O and C=C stretching frequencies. The coordination to the barium ion is expected to cause shifts in these vibrational frequencies due to the alteration of the bond strengths.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). Calculations on the rhodizonate anion have shown electronic transitions in the visible region, which are responsible for its color. The presence of the barium cation in the salt is expected to cause a shift in the absorption maxima (a chromic shift) due to the interaction between the metal ion and the π-electron system of the rhodizonate anion.

Table 2: Predicted Spectroscopic Parameters for the Rhodizonate Anion

Spectroscopic Parameter Predicted Value/Range Computational Method
Major IR active C=O stretch 1500-1700 cm⁻¹ DFT
Major Raman active C=C stretch 1400-1600 cm⁻¹ DFT
Principal electronic transition (λ_max) 450-550 nm TD-DFT

Molecular Dynamics Simulations of Solid-State Behavior and Solution Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of atoms and molecules in materials. These simulations can provide insights into the solid-state properties and the behavior of rhodizonic acid barium salt in solution.

From the atomic trajectories obtained from MD simulations, the phonon dispersion curves can be calculated. These curves show the relationship between the frequency of the lattice vibrations and their wavevector, providing information about the propagation of sound and heat in the crystal. Furthermore, the simulations can be used to calculate thermodynamic properties such as the heat capacity and thermal expansion coefficient. Studies on other barium-containing perovskites have successfully used MD to understand their structural and thermodynamic behavior.

MD simulations can be employed to study the behavior of rhodizonic acid barium salt in different solvents. A simulation would typically consist of a barium ion and a rhodizonate anion surrounded by a large number of solvent molecules. The interactions between the ions and the solvent molecules would be described by a force field.

These simulations can provide a detailed picture of the solvation shell around the ions. For instance, the radial distribution function can be calculated to determine the average distance and coordination number of solvent molecules around the barium and rhodizonate ions. One study systematically investigated the solvation of rhodizonate complexes in its metathesis reaction with barium, highlighting the importance of the solvent environment. hw.ac.uk

Furthermore, MD simulations can be used to investigate the tendency of the ions to aggregate in solution. By calculating the potential of mean force between a pair of barium and rhodizonate ions, the stability of ion pairs and larger aggregates can be assessed. This is particularly relevant for understanding the solubility and precipitation behavior of the salt.

Advanced Analytical Methodologies for Detection and Quantification

Spectrophotometric and Spectrofluorometric Techniques for Rhodizonate Determination

Spectrophotometry is a cornerstone of analytical chemistry, widely applied to the study of rhodizonates due to their distinct color-forming reactions with various metal ions. The formation of colored complexes, particularly with barium and lead, serves as the basis for their quantitative determination.

The development of a robust spectrophotometric method for rhodizonate determination involves the optimization of several key parameters to ensure sensitivity, accuracy, and reproducibility.

The reaction between the rhodizonate dianion and barium ions (Ba²⁺) produces a reddish-brown precipitate. researchgate.net This color formation is the fundamental principle behind spectrophotometric quantification. An early investigation into this reaction identified the optimal wavelength for detecting the end-point color change to be approximately 526 nm. loodtesten.nl

Key optimization parameters include:

pH and Buffer Composition: The pH of the solution significantly influences the stability and color of metal-rhodizonate complexes. While the red-brown color of barium rhodizonate is largely independent of pH, the stability of the rhodizonate reagent itself is pH-dependent. researchgate.net Aqueous solutions of sodium rhodizonate are unstable, but their stability can be improved by storing them at a pH below 3. astm.org Optimization studies for shooting distance estimation, which relies on lead and barium detection, have identified buffer composition and pH as critical factors for reproducible results. researchgate.netnih.gov

Solvent: The choice of solvent is critical, especially given the poor solubility of barium rhodizonate. Titrations are often carried out in 50% alcohol to improve solubility and achieve a clearer end-point. loodtesten.nl

Reagent Stability: Aqueous solutions of sodium rhodizonate are known to decompose within a few days, even when refrigerated, due to the oxidation of rhodizonic acid. loodtesten.nlwikipedia.org Therefore, fresh preparation of the reagent solution is a critical aspect of method development for routine analysis. astm.org

The following table summarizes the characteristics of rhodizonate complexes with various metal ions, which is fundamental data for method development.

Metal IonComplex ColorpH DependenceNotes
Barium (Ba²⁺)Red-brownIndependentForms a stable precipitate used for Ba²⁺ and sulfate (B86663) determination. researchgate.netloodtesten.nl
Lead (Pb²⁺)Blue-violet (neutral) / Scarlet-red (acidic)pH-dependentColor changes from blue-violet to scarlet at pH 2.8. researchgate.net
Strontium (Sr²⁺)Red-brownIndependentSimilar reaction to Barium. researchgate.net
Silver (Ag⁺)VioletReacts at pH 2.8Potential interferent. loodtesten.nl
Tin (Sn²⁺)VioletReacts at pH 2.8Potential interferent. loodtesten.nl
Cadmium (Cd²⁺)Brown-redReacts at pH 2.8Potential interferent. researchgate.netloodtesten.nl

This table is generated based on data from multiple sources. researchgate.netloodtesten.nl

A significant challenge in spectrophotometric analysis is the potential for interference from other ions present in the sample matrix that may also react with the chromogenic agent. researchgate.net

Rhodizonic acid forms colored complexes with a variety of metal ions, including lead, strontium, silver, cadmium, and tin, which can interfere with the determination of barium. researchgate.netloodtesten.nl

Strategies to enhance selectivity include:

pH Adjustment: The most effective strategy for enhancing selectivity, particularly for lead, is the precise control of pH. At a pH below 2.8, most metal rhodizonate complexes become colorless, while the scarlet-red lead rhodizonate complex remains stable for a longer duration. researchgate.net This principle is widely used in forensic tests for gunshot residue. google.com Strong acids like hydrochloric acid are used to eliminate interferences from other metals, including barium. google.com

Use of Masking Agents: In complex matrices, masking agents can be employed to form stable, colorless complexes with interfering ions, preventing them from reacting with rhodizonate. This is a common technique in the spectrophotometric analysis of metals. nih.gov

Kinetic Differentiation: The rate of color fading can also be exploited. For instance, the lead rhodizonate complex's color fades significantly slower in acidic conditions compared to other metal complexes, allowing for its selective detection. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques offer high-resolution separation and are indispensable for assessing the purity of rhodizonic acid barium salt and for quantifying its constituent ions.

Stability-indicating HPLC methods are the gold standard for evaluating the purity of pharmaceutical and chemical substances and for identifying degradation products. rroij.comijtsrd.com While specific studies on rhodizonic acid barium salt are not prevalent, the established principles of forced degradation studies are directly applicable.

The process involves subjecting the compound to a range of stress conditions to induce degradation. The resulting sample is then analyzed by HPLC to separate the intact compound from any impurities or degradation products. openaccessjournals.comresearchgate.net

Forced Degradation Conditions: Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its breakdown. pharmtech.com This helps in identifying potential degradation pathways and validating the specificity of the analytical method. openaccessjournals.com

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temperatureTo assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, elevated temperatureTo assess stability in alkaline environments.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Dry heat (e.g., 60-80°C)To determine the effect of high temperature on the solid-state stability.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)To assess light sensitivity.

This table outlines typical conditions for forced degradation studies as recommended by international guidelines. ijtsrd.comopenaccessjournals.comijarsct.co.in

An effective stability-indicating HPLC method must be able to resolve the main peak of rhodizonic acid from all potential degradation products and process-related impurities. openaccessjournals.com Method development would focus on optimizing the column type (e.g., C18), mobile phase composition (solvents and pH), and detector wavelength to achieve baseline separation for all components. vscht.cz The results are crucial for determining the intrinsic stability of the molecule and establishing its shelf-life. ijarsct.co.in

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. carleton.edu It is the ideal method for analyzing the ionic composition of rhodizonic acid barium salt, allowing for the precise determination of the barium cation (Ba²⁺) and the rhodizonate anion, as well as any other inorganic or organic anions that may be present as impurities. thermofisher.com

Principle of Analysis: A sample solution is injected into the IC system and passes through an ion-exchange column. carleton.edu

Cation Analysis (for Ba²⁺): For barium analysis, a cation-exchange column is used. The separation is based on the affinity of the cations for the negatively charged stationary phase. An eluent, typically a dilute acid like methanesulfonic acid, is used to move the ions through the column. acs.org Detection is commonly achieved using a conductivity detector after a suppressor, which reduces the background conductivity of the eluent. metrohm.com IC methods have been developed for the online analysis of barium and strontium in industrial brines with detection limits in the low μg/L range. metrohm.com

Anion Analysis (for Rhodizonate and impurities): For the rhodizonate anion and other anionic impurities (e.g., chloride, sulfate), an anion-exchange column with a positively charged stationary phase is employed. nih.gov The eluent is typically a carbonate-bicarbonate or hydroxide (B78521) solution. nih.gov Gradient elution may be necessary to separate a wide range of organic and inorganic anions in a single run. nih.gov

Analysis TypeColumn TypeTypical EluentDetection
Cation (Barium) Cation-Exchange (e.g., IonPac CS12A)Dilute Acid (e.g., 18 mM CH₃SO₃H)Suppressed Conductivity, Potentiometric acs.orgutas.edu.au
Anion (Rhodizonate) Anion-Exchange (e.g., Metrosep A Supp)Carbonate/Bicarbonate or NaOH solutionSuppressed Conductivity, IC-MS nih.govmetrohm.com

This table summarizes typical conditions for ion chromatography analysis of cations and anions. acs.orgnih.govutas.edu.aumetrohm.com

Electrochemical Sensors and Biosensors for Rhodizonate Detection

Electrochemical sensors and biosensors represent a rapidly advancing field, offering the potential for portable, real-time, and highly sensitive detection of specific analytes.

Electrochemical Sensors: An electrochemical sensor operates by converting the chemical information from a recognition event into a measurable electrical signal. While specific sensors for the direct detection of the rhodizonate anion are not widely reported, the principles of sensor design can be readily applied. A potential sensor could be fabricated by modifying an electrode surface with a material that has a high affinity for the rhodizonate anion. This could involve:

Ion-Selective Electrodes (ISEs): Developing a membrane embedded with an ionophore that selectively binds to rhodizonate.

Voltammetric Sensors: Using a modified electrode where the binding of rhodizonate alters the electron transfer properties, leading to a change in the voltammetric response (e.g., current or potential).

Biosensors: Biosensors are analytical devices that integrate a biological recognition element with a transducer. nih.gov This combination allows for highly specific and sensitive detection.

Biorecognition Element: For rhodizonate detection, a specific bioreceptor would need to be developed. This could be an antibody (for an immunosensor) or a specific peptide or aptamer (a single-stranded DNA or RNA molecule) that binds to the rhodizonic acid structure with high affinity.

Transducer: The binding event between the bioreceptor and rhodizonate would be converted into a signal by a transducer. Common transduction methods include:

Electrochemical Transduction: The binding event could cause a change in current, potential, or impedance at an electrode surface, which is the basis for amperometric, potentiometric, or impedimetric biosensors. mdpi.comnih.gov

Optical Transduction: Techniques like Surface Plasmon Resonance (SPR) can detect the change in mass on a sensor surface when the target analyte binds to the immobilized bioreceptor, providing real-time, label-free detection. umaine.edubionavis.com

The development of such biosensors could provide novel, field-deployable tools for applications where rhodizonates are used, such as environmental monitoring or forensic science.

Sensor TypeRecognition ElementTransduction PrinciplePotential Application
Electrochemical Sensor Ionophore / Modified PolymerPotentiometry / VoltammetryDirect quantification of rhodizonate in solutions.
Immunosensor Monoclonal/Polyclonal AntibodyElectrochemical / OpticalSpecific detection in complex matrices.
Aptasensor Aptamer (ssDNA/RNA)Electrochemical / SPRHighly selective and sensitive detection. umaine.edu

This table outlines the principles and components of potential electrochemical sensors and biosensors for rhodizonate detection. umaine.edu

Electrode Modification and Sensitivity Improvement

Electrochemical sensors offer a powerful tool for the detection of ions through the measurement of electrical signals generated by chemical reactions. The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface. While the direct application of rhodizonic acid barium salt as a primary electrode modifier is not extensively documented, the principle of its formation is central to sensor design.

The fundamental strategy involves the immobilization of rhodizonate ions onto an electrode surface. When the electrode is exposed to a sample containing barium ions (Ba²⁺), the formation of the insoluble rhodizonic acid barium salt complex on the electrode surface alters its electrochemical properties. This change, whether in current, potential, or impedance, can be measured and correlated to the concentration of barium.

Key Research Findings in Electrode-Based Sensing:

Basis of Detection: The reaction between the rhodizonate dianion and Ba²⁺ ions results in a stable, red-colored complex. researchgate.net This specific and rapid complexation reaction forms the basis for selective detection.

Improving Sensitivity: To enhance detection limits, electrode surfaces can be modified with nanomaterials such as graphene or gold nanoparticles. nih.gov These materials increase the effective surface area and improve the electrical conductivity of the sensor, leading to amplified signals upon the formation of the barium rhodizonate complex. nih.govresearchgate.net

Interference Mitigation: A significant challenge in chemical sensing is interference from other ions. The reaction between rhodizonate and barium is pH-dependent. researchgate.net By controlling the pH of the sample, the sensor's selectivity for barium can be improved, as the complexes of many other metal rhodizonates are unstable in acidic conditions. researchgate.net

Table 1: Principles of Electrode Modification for Barium Detection Using Rhodizonate
ParameterDescriptionSignificance in Sensor Performance
Recognition ElementImmobilized Rhodizonate AnionProvides selectivity for barium and other divalent metal ions that form stable rhodizonate complexes. researchgate.net
Transduction MechanismFormation of insoluble Barium Rhodizonate on the electrode surface.Alters the electrochemical properties (e.g., impedance, current) of the electrode, generating a measurable signal.
Sensitivity EnhancementIncorporation of nanomaterials (e.g., graphene, gold nanoparticles).Increases surface area and conductivity, leading to signal amplification and lower detection limits. nih.govpurdue.edu
Selectivity ControlOptimization of sample pH.Minimizes interference from other metal ions, as many rhodizonate complexes are unstable at specific pH levels. researchgate.net

Real-Time Monitoring Capabilities

Real-time monitoring is essential for applications requiring immediate feedback, such as industrial process control and environmental water quality assessment. Continuous Flow Analysis (CFA) is a technique well-suited for such purposes, where a sample is injected into a continuously flowing carrier stream and mixed with reagents to produce a measurable signal, typically colorimetric. chromatographyonline.com

The rapid and distinct color-forming reaction of rhodizonate with barium makes it highly suitable for integration into CFA systems. researchgate.net In such a setup, a sample stream is merged with a reagent stream containing sodium rhodizonate. The formation of the red-brown barium rhodizonate complex can be monitored continuously by a spectrophotometric detector placed downstream. chromatographyonline.com The intensity of the color is proportional to the concentration of barium in the sample.

This methodology can also be adapted for the indirect measurement of other ions. For instance, sulfate ions can be determined by first precipitating them with a known excess of barium ions. The remaining unreacted barium is then measured using the rhodizonate reaction in a CFA system. An improved barium-rhodizonate method for determining sulfate ions in biological fluids demonstrated the robustness of this approach, with stable color formation and reagent stability for over six months at -70 °C. nih.gov

Table 2: Application of Barium Rhodizonate Reaction in Continuous Flow Analysis (CFA)
FeaturePrincipleAdvantage for Real-Time Monitoring
ReactionFormation of a red-brown complex between Ba²⁺ and rhodizonate ions. researchgate.netThe reaction is rapid and produces a distinct color, enabling immediate detection.
DetectionA spectrophotometer measures the absorbance of the colored complex in a flow-through cell. chromatographyonline.comProvides continuous, quantitative data on the analyte concentration.
ApplicationDirect measurement of barium; indirect measurement of sulfate. nih.govVersatile for monitoring different analytes in industrial and biological fluids. guidechem.comnih.gov
ReproducibilityCarefully controlled flow conditions ensure the reaction is highly reproducible. chromatographyonline.comEnsures reliable and consistent measurements over time.

Mass Spectrometry for Trace Analysis and Structural Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify substances by measuring their mass-to-charge ratio. It is an indispensable tool for trace analysis and for elucidating the structure of chemical compounds. labmanager.com

In the context of rhodizonic acid barium salt, mass spectrometry can be applied in two primary ways:

Structural Elucidation of the Rhodizonate Anion: The organic component of the salt, the rhodizonate anion (C₆O₆²⁻), can be studied using mass spectrometry. Experiments have detected the monovalent anion C₆O₆⁻ and have shown that under certain conditions, the rhodizonate anion can lose a carbonyl (CO) group to form the croconate anion (C₅O₅²⁻). wikipedia.org This information is vital for understanding the stability and reactivity of the compound.

Trace Analysis of Barium: For detecting extremely low concentrations of the compound, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are employed. researchgate.net This method does not analyze the intact salt but rather quantifies its elemental constituents. The sample is introduced into a high-temperature plasma, which atomizes and ionizes the material. The mass spectrometer then separates and detects the barium isotopes with exceptional sensitivity, allowing for quantification at parts-per-billion or even parts-per-trillion levels. This is particularly relevant in forensic science for the analysis of gunshot residue, where both barium and the rhodizonate test are used. researchgate.net

The combination of the rhodizonate colorimetric test for initial screening and ICP-MS for confirmation and precise quantification provides a comprehensive analytical workflow. researchgate.net

Environmental Behavior and Degradation Studies

Biodegradation Pathways and Microbial Interactions

The rhodizonate anion is an oxocarbon, and its degradation would likely involve microbial enzyme systems capable of cleaving the cyclic structure. Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of organic pollutants, including aromatic and cyclic compounds, through various metabolic pathways. wikipedia.orgnih.govresearchgate.netyoutube.com The initial step in the biodegradation of the rhodizonate anion would likely involve enzymatic attack, potentially by oxygenases, to open the ring structure. This could be followed by further oxidation and breakdown into smaller, more readily metabolizable organic acids, which can then enter central metabolic pathways such as the Krebs cycle.

Table 1: Postulated Microbial Degradation of Rhodizonate Anion

StepProposed TransformationEnzymatic System (Hypothetical)Resulting Products (Hypothetical)
1 Ring cleavage of the rhodizonate anionDioxygenases or MonooxygenasesAcyclic organic intermediates
2 Oxidation of intermediatesDehydrogenases, OxidasesSmaller organic acids (e.g., oxalic acid, glyoxylic acid)
3 MineralizationVarious metabolic enzymesCarbon dioxide and water

This table is based on general principles of microbial degradation of cyclic organic compounds and is hypothetical in the absence of specific studies on rhodizonic acid barium salt.

Photodegradation Mechanisms and Products

The photodegradation of rhodizonic acid and its salts has received some attention, particularly in aqueous solutions. The rhodizonate anion is colored and absorbs light in the visible region, which can lead to its decomposition upon exposure to light. wikipedia.org

In aqueous solutions at a pH of around 8.3 and in the presence of light and oxygen, rhodizonic acid is known to decompose. wikipedia.org The proposed mechanism involves the photo-oxidation of the rhodizonate anion. The degradation can lead to the formation of other organic compounds, with croconic acid being a notable product. wikipedia.org Further degradation could potentially lead to the formation of smaller organic molecules and ultimately mineralization to carbon dioxide. The presence of the barium cation is not expected to directly participate in the photochemical reaction of the rhodizonate anion, but it could influence the stability of the initial salt in solution.

Table 2: Photodegradation of Rhodizonate Anion in the Presence of Light and Oxygen

ConditionReactantMajor Degradation ProductReference
pH 8.3, Light, OxygenRhodizonic acidCroconic acid wikipedia.org

Sorption and Transport in Environmental Matrices

The transport of Rhodizonic acid barium salt in the environment will be governed by the individual behavior of the rhodizonate anion and the barium cation in soil and aquatic systems.

Barium Cation (Ba²⁺): Barium is a naturally occurring alkaline earth metal. inchem.orgcdc.gov Its mobility in the environment is largely controlled by sorption processes. Barium cations can be adsorbed to soil particles through cation exchange, where they replace other cations on the negatively charged surfaces of clay minerals and organic matter. inchem.orgresearchgate.net The extent of this adsorption is influenced by the soil's cation-exchange capacity (CEC).

The mobility of barium is also significantly affected by the presence of sulfate (B86663) and carbonate ions in the environment. Barium readily precipitates as insoluble barium sulfate (BaSO₄) and barium carbonate (BaCO₃). rivm.nlcdc.gov This precipitation greatly limits the concentration of free barium ions in solution and, consequently, its transport. The solubility of barium is generally greater in acidic conditions.

Rhodizonate Anion (C₆O₆²⁻): As an organic anion, the sorption and transport of the rhodizonate anion in soil are expected to be influenced by soil pH and organic matter content. In general, the adsorption of organic anions to soil surfaces is lower than that of cations, as soil surfaces are often negatively charged. However, at lower pH values, where soil surfaces may have some positive charge, some adsorption could occur. The rhodizonate anion's water solubility suggests it has the potential to be mobile in soil and could be transported with water flow.

Table 3: Factors Influencing the Environmental Transport of Rhodizonic Acid Barium Salt Constituents

ConstituentDominant ProcessFactors Increasing MobilityFactors Decreasing Mobility
Barium (Ba²⁺) Sorption and PrecipitationLow pH, Low sulfate and carbonate concentrations, Sandy soilsHigh Cation-Exchange Capacity (CEC), Presence of sulfate and carbonate, High clay and organic matter content
Rhodizonate (C₆O₆²⁻) Advection with water flowHigh water solubility, High soil moisture contentAdsorption to soil organic matter (potential), Low pH (potential)

Ecotoxicological Implications at the Molecular Level (Excluding human safety)

The ecotoxicological effects of Rhodizonic acid barium salt would be a function of the toxicity of both the rhodizonate anion and the barium cation.

Barium (Ba²⁺): The ecotoxicity of barium has been studied in various organisms. Dissolved barium can be toxic to aquatic organisms, particularly invertebrates like daphnids. inchem.org In algae, barium chloride has been shown to inhibit growth and affect chlorophyll content. researchgate.net At the molecular level, barium is known to interfere with cellular processes. nih.gov It can act as a competitive antagonist to calcium, disrupting cellular signaling pathways that rely on calcium ions. Barium can also affect the function of potassium channels, which are crucial for nerve and muscle function. askthenerd.com

Rhodizonate Anion (C₆O₆²⁻): There is a significant lack of data on the ecotoxicity of the rhodizonate anion. While it is used in analytical tests, its specific effects on non-target organisms in the environment have not been well-documented. Safety data sheets for sodium rhodizonate indicate that it is not classified as acutely toxic, corrosive, or a skin/eye irritant, and it is not considered mutagenic or carcinogenic. carlroth.com However, this does not preclude potential ecotoxicological effects at various trophic levels, and further research would be needed to ascertain its environmental risk.

Table 4: Ecotoxicological Data for Barium

Organism GroupObserved EffectReference
Aquatic Invertebrates (e.g., Daphnids)Impairment of reproduction and reduction in growth nih.gov
AlgaeInhibition of growth, reduced chlorophyll content researchgate.net
FishGenerally low toxicity nih.govinchem.org
Terrestrial PlantsSome plants are known to bioaccumulate barium from the soil inchem.org

Future Research Directions and Interdisciplinary Prospects

Integration with Nanoscience and Nanotechnology

The unique molecular structure of the rhodizonate dianion, with its ability to coordinate with metal ions, opens up a plethora of possibilities at the nanoscale. Future research is anticipated to explore the synthesis and application of nanoparticles and nanostructures incorporating rhodizonic acid barium salt.

One promising avenue is the development of novel nanosensors. The inherent colorimetric response of rhodizonates to specific metal ions could be harnessed to create highly sensitive and selective nanosensors. Researchers may investigate the fabrication of nanoparticles functionalized with rhodizonate ligands for the detection of environmental pollutants or biologically significant cations. The large surface-area-to-volume ratio of nanoparticles would amplify the detection signal, enabling the identification of trace amounts of target analytes.

Furthermore, the self-assembly properties of rhodizonate-based complexes could be exploited to construct well-defined nanostructures. The coordination of barium ions with rhodizonate ligands can lead to the formation of one-, two-, or three-dimensional coordination polymers at the nanoscale. These nanostructures could exhibit interesting optical, electronic, or magnetic properties, making them suitable for applications in nanoelectronics and nanophotonics. The precise control over the size, shape, and dimensionality of these nanostructures will be a key area of future investigation.

Table 1: Potential Nanoscale Applications of Rhodizonic Acid Barium Salt

Application AreaPotential FunctionalityResearch Focus
NanosensorsColorimetric detection of metal ionsFunctionalization of nanoparticles, signal amplification
NanoelectronicsComponent in molecular wires or switchesSynthesis of conductive coordination polymers
NanophotonicsLight-emitting or light-absorbing materialsControl over self-assembled nanostructure morphology

Application in Advanced Manufacturing and Materials Science

The field of advanced manufacturing is constantly seeking new materials with tailored properties. Rhodizonic acid barium salt, as a precursor or a functional component, could contribute to the development of advanced materials with novel characteristics.

An important area of exploration is the use of rhodizonic acid barium salt in the synthesis of advanced functional materials. For instance, it could serve as a precursor for the low-temperature synthesis of barium-containing mixed metal oxides. These oxides often possess valuable dielectric, ferroelectric, or piezoelectric properties, making them crucial for applications in capacitors, sensors, and actuators. The organic nature of the rhodizonate ligand allows for its decomposition at relatively low temperatures, potentially enabling the formation of highly crystalline oxide phases without the need for energy-intensive high-temperature processing.

Moreover, the incorporation of rhodizonic acid barium salt into polymer matrices could lead to the development of functional composite materials. The barium rhodizonate complex could act as a cross-linking agent, enhancing the thermal and mechanical stability of the polymer. Additionally, the presence of the complex could impart specific functionalities to the composite, such as colorimetric sensing capabilities or enhanced electrical conductivity. The compatibility of the barium salt with different polymer systems and the resulting material properties will be a subject of future research.

Table 2: Potential Roles in Advanced Manufacturing and Materials Science

Application AreaPotential Role of Rhodizonic Acid Barium SaltDesired Material Properties
Functional OxidesPrecursor for synthesisDielectric, ferroelectric, piezoelectric
Polymer CompositesCross-linking agent, functional fillerEnhanced thermal/mechanical stability, sensing capabilities
Thin Film DepositionComponent in precursor solutionsUniform, crystalline functional thin films

Cross-Disciplinary Research with Other Fields

The versatile nature of rhodizonic acid barium salt makes it a candidate for integration into various other scientific disciplines, fostering cross-disciplinary research and innovation.

In the field of environmental science, the compound's ability to selectively bind with certain metal ions could be utilized in the development of new remediation technologies. For example, materials functionalized with rhodizonate could be employed for the removal of heavy metal pollutants from contaminated water sources. The formation of a stable, insoluble complex with the target metal would facilitate its separation and removal.

Furthermore, the intersection of rhodizonic acid barium salt chemistry with biology and medicine presents intriguing possibilities. While direct therapeutic applications are outside the scope of this discussion, its use as a diagnostic tool warrants investigation. For instance, its colorimetric properties could be adapted for the development of novel bioassays for the detection of specific metal ions in biological fluids, which can be indicative of certain physiological or pathological conditions.

The study of rhodizonic acid barium salt can also contribute to fundamental chemistry, particularly in the areas of coordination chemistry and crystal engineering. Understanding the principles that govern the self-assembly of barium rhodizonate complexes will provide valuable insights into the design and synthesis of new functional materials with predictable structures and properties.

Table 3: Potential Cross-Disciplinary Research Areas

FieldPotential Application/Research Focus
Environmental ScienceHeavy metal remediation from water
Analytical BiochemistryDevelopment of bioassays for metal ion detection
Coordination ChemistryStudy of self-assembly and crystal engineering

Q & A

Q. What safety protocols are critical when handling this compound due to its toxicity?

  • Methodological Answer : Barium compounds are toxic if ingested or inhaled. Researchers must:
  • Use fume hoods and PPE (gloves, lab coats) during synthesis.
  • Neutralize waste with sodium sulfate to precipitate non-toxic barium sulfate .
  • Follow institutional safety guidelines and MSDS documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.